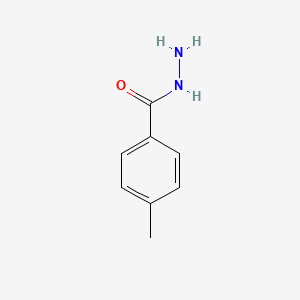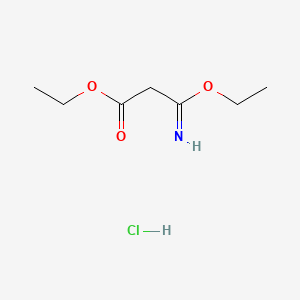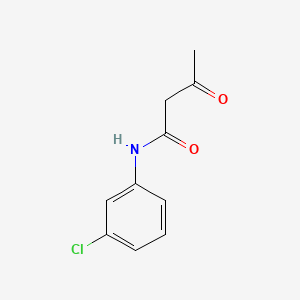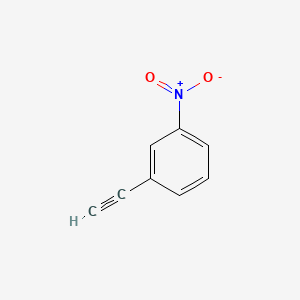
4-Methylbenzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylbenzohydrazide can be achieved through the reaction of p-toluic hydrazide with 2,3-dihydroxybenzaldehyde in ethanol. The mixture is stirred under reflux for 120 minutes . A series of hydrazone compounds derived from 4-methylbenzohydrazide with similar nitro- and bromo-substituted benzaldehydes were synthesized and structurally characterized .Molecular Structure Analysis
The molecular structure of 4-Methylbenzohydrazide consists of a benzene ring substituted with a methyl group and a hydrazide group . The InChIKey of the compound is MFFVZXOPRXMVET-UHFFFAOYSA-N . The optimized structure generated theoretically via density functional theory (DFT) using standard B3LYP functional and 6–311 G(d,p) basis-set calculations renders good support to the experimental data .Chemical Reactions Analysis
The C=N bond of the hydrazone and the terminal nitrogen atom containing a lone pair of electron is responsible for the physical and chemical properties of 4-Methylbenzohydrazide . The C atom in the hydrazone unit has both electrophilic and nucleophilic character and both the N atoms are nucleophilic, although the amino-type nitrogen is more reactive .Physical And Chemical Properties Analysis
4-Methylbenzohydrazide has a molecular weight of 150.18 g/mol . The compound displays a trans conformation with respect to the C=N bond . The two aromatic rings form a dihedral angle of 12.0 (3)° .Scientific Research Applications
Synthesis of Schiff Bases
4-Methylbenzohydrazide is used in the synthesis of Schiff bases . For example, it was used for synthesizing a new Schiff base N’-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide . Schiff bases are versatile compounds with a variety of applications, including medicinal chemistry, analytical chemistry, and materials science.
Preparation of N’- (4-HYDROXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE
4-Methylbenzohydrazide is used in the preparation of N’-(4-HYDROXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE . This compound has potential applications in the development of pharmaceuticals.
Synthesis of N’- (4-BUTOXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE
4-Methylbenzohydrazide is used in the synthesis of N’-(4-BUTOXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE . This compound could be used in the development of new materials or drugs.
Preparation of N’- (4-ETHOXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE
4-Methylbenzohydrazide is used in the preparation of N’-(4-ETHOXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE . This compound could have potential applications in various fields such as materials science or pharmaceuticals.
Synthesis of N’- (4- (ALLYLOXY)BENZYLIDENE)-4-METHYLBENZOHYDRAZIDE
4-Methylbenzohydrazide is used in the synthesis of N’-(4-(ALLYLOXY)BENZYLIDENE)-4-METHYLBENZOHYDRAZIDE . This compound could be used in the development of new materials or drugs.
Preparation of N’- (4- (BENZYLOXY)BENZYLIDENE)-4-METHYLBENZOHYDRAZIDE
4-Methylbenzohydrazide is used in the preparation of N’-(4-(BENZYLOXY)BENZYLIDENE)-4-METHYLBENZOHYDRAZIDE . This compound could have potential applications in various fields such as materials science or pharmaceuticals.
Future Directions
The future directions for 4-Methylbenzohydrazide could involve further exploration of its diverse biological activities and potential applications in various fields of research and industry. More studies are needed to fully understand its mechanism of action and to develop agents with better activity and low toxicity profiles .
properties
IUPAC Name |
4-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFVZXOPRXMVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189756 | |
| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzohydrazide | |
CAS RN |
3619-22-5 | |
| Record name | 4-Methylbenzohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluoylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48968U0YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Methylbenzohydrazide?
A1: The molecular formula of 4-Methylbenzohydrazide is C8H10N2O, and its molecular weight is 150.176 g/mol.
Q2: What are the common spectroscopic techniques used to characterize 4-Methylbenzohydrazide derivatives?
A2: Researchers frequently employ techniques like Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to characterize these compounds. [, , , , ]
Q3: How are 4-Methylbenzohydrazide derivatives typically synthesized?
A3: A common synthesis route involves reacting 4-Methylbenzohydrazide with various aldehydes or ketones to form hydrazone derivatives. [, , , , , , , , , , , , , , , , ] These reactions often utilize mild conditions and are generally high-yielding.
Q4: What are the primary biological activities reported for 4-Methylbenzohydrazide derivatives?
A4: Research indicates potential antibacterial [, , , ], anticancer [, ], and urease inhibitory [, ] activities.
Q5: How does the structure of 4-Methylbenzohydrazide derivatives influence their antibacterial activity?
A5: Studies show that incorporating specific substituents, such as bromine, into the benzene ring of the hydrazone derivatives can enhance antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. []
Q6: What structural features contribute to the anticancer potential of some 4-Methylbenzohydrazide derivatives?
A6: The presence of maleimide-succinimide moieties in certain 4-Methylbenzohydrazide derivatives has been linked to increased cytotoxicity against breast cancer cells (MCF-7). []
Q7: Can you elaborate on the urease inhibitory activity of 4-Methylbenzohydrazide derivatives?
A7: Specific derivatives, particularly those complexed with oxidovanadium(V) and incorporating benzohydroxamate ligands, have demonstrated notable urease inhibition properties. []
Q8: How is computational chemistry employed in research related to 4-Methylbenzohydrazide derivatives?
A8: Researchers utilize molecular docking studies to predict the binding affinities and interactions of these compounds with target proteins, such as AKT1 and CDK2, which are relevant in cancer development. [] Additionally, density functional theory (DFT) calculations help understand the electronic properties and reactivity of these molecules. []
Q9: Are there any established QSAR models for predicting the activity of 4-Methylbenzohydrazide derivatives?
A9: While specific QSAR models may not be extensively documented, structure-activity relationship studies highlight the impact of substituents on biological activity, guiding the design of new derivatives with potentially improved efficacy. [, , ]
Q10: What is the significance of determining the crystal structures of 4-Methylbenzohydrazide derivatives?
A10: Crystal structure analysis through single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles. [, , , , , , , , , , , , , , , ] This information is crucial for understanding molecular recognition, intermolecular interactions, and the influence of structural features on biological activity.
Q11: What types of intermolecular interactions are commonly observed in crystal structures of 4-Methylbenzohydrazide derivatives?
A11: Crystal structures often reveal the presence of hydrogen bonds, including N—H⋯O and O—H⋯O interactions, as well as π···π stacking interactions between aromatic rings. [, , , , , , , , , , , , , , ] These interactions contribute to the stability and packing arrangements within the crystal lattice.
Q12: What is the significance of metal complexation with 4-Methylbenzohydrazide derivatives?
A12: 4-Methylbenzohydrazide derivatives can act as ligands, coordinating with metal ions like oxidovanadium(V), dioxomolybdenum(VI), and copper(II). [, , , , , ] These metal complexes often exhibit enhanced biological activities and catalytic properties compared to the free ligands.
Q13: What are the catalytic applications of 4-Methylbenzohydrazide-derived metal complexes?
A13: Metal complexes, particularly those containing oxidovanadium(V) or dioxomolybdenum(VI), have been investigated as catalysts for olefin epoxidation reactions. [, , ] These reactions are important for synthesizing valuable epoxides, which serve as intermediates in the production of various chemicals and materials.
Q14: Are there any specific examples of 4-Methylbenzohydrazide-derived complexes used in catalysis?
A14: Oxidovanadium(V) complexes derived from 4-Methylbenzohydrazide and acetohydroxamate ligands have been reported as effective catalysts for the epoxidation of olefins like cyclohexene. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















